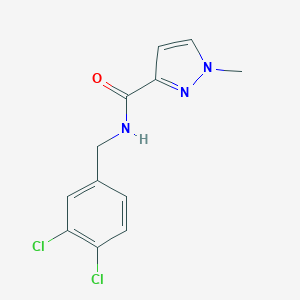![molecular formula C17H15ClN2O3 B213683 {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone, also known as CPFM-DMPM, is a novel synthetic compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. For example, {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been shown to have various biochemical and physiological effects. For example, it has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. It has also been shown to reduce the levels of glucose and cholesterol in the blood of diabetic rats. Additionally, {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is its potential as a drug candidate for the treatment of various diseases. Its anticancer, anti-inflammatory, and antidiabetic properties make it a promising candidate for further development. However, one of the limitations of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is its low yield of synthesis, which may make it difficult to produce large quantities of the compound for further studies.
Orientations Futures
There are several future directions for the study of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone. First, further studies are needed to fully understand the mechanism of action of the compound. Second, more studies are needed to evaluate the safety and efficacy of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone in animal models and in clinical trials. Third, additional studies are needed to explore the potential applications of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, research is needed to develop more efficient methods for the synthesis of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone, which may increase its potential for further development as a drug candidate.
Méthodes De Synthèse
The synthesis of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves the reaction of 5-(bromomethyl)furan-2-yl chloride with 3-chlorophenol in the presence of a base, followed by the reaction of the resulting intermediate with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a coupling reagent. The final product is obtained by the addition of methanesulfonyl chloride and triethylamine. The yield of the synthesis is reported to be around 50%.
Applications De Recherche Scientifique
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. Recent studies have shown that {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has anticancer, anti-inflammatory, and antidiabetic properties. It has also been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone |
|---|---|
Formule moléculaire |
C17H15ClN2O3 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
[5-[(3-chlorophenoxy)methyl]furan-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-8-12(2)20(19-11)17(21)16-7-6-15(23-16)10-22-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3 |
Clé InChI |
CCCYUGAHSZEGHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C |
SMILES canonique |
CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)
![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
